1-(4-Bromo-3-nitrophenyl)propan-1-one

Beschreibung

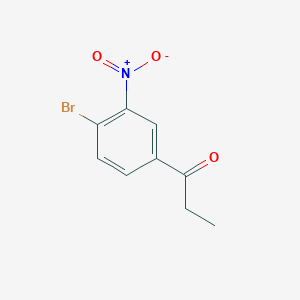

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-bromo-3-nitrophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-2-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZELZSUMAATQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391815 | |

| Record name | 1-(4-Bromo-3-nitrophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101860-83-7 | |

| Record name | 1-(4-Bromo-3-nitrophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101860-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-nitrophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromo-3-nitrophenyl)propan-1-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-3-nitrophenyl)propan-1-one, a substituted aromatic ketone, represents a class of highly functionalized molecules that serve as versatile building blocks in modern organic synthesis. Its unique arrangement of a bromo, a nitro, and a propanoyl group on a phenyl ring offers multiple reaction sites, making it a valuable precursor for the synthesis of complex chemical entities. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, predicted spectroscopic data for characterization, and a discussion of its potential applications in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

The fundamental identification and key physical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and use in synthetic procedures.

| Property | Value | Source |

| CAS Number | 101860-83-7 | [1] |

| Molecular Formula | C₉H₈BrNO₃ | [1] |

| Molecular Weight | 258.07 g/mol | [1] |

| Appearance | Pale yellow to white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-2-nitrobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] The nitro group is a meta-director, and the bromo group is an ortho-, para-director. In this case, the directing effects of both substituents favor acylation at the position para to the bromo group and meta to the nitro group.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, AlCl₃, activates the propanoyl chloride to form a highly electrophilic acylium ion. The aromatic ring of 1-bromo-2-nitrobenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (sigma complex). Finally, a proton is eliminated from the ring to restore aromaticity, yielding the desired product.[2][3]

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for similar Friedel-Crafts acylation reactions.[2][3] Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents.

Materials:

-

1-Bromo-2-nitrobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the suspension to 0 °C using an ice bath. Add propanoyl chloride (1.05 equivalents) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature below 5 °C.

-

Addition of Aromatic Substrate: Dissolve 1-bromo-2-nitrobenzene (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group of the propanoyl moiety.

-

Aromatic Region (δ 7.5 - 8.5 ppm): Three signals corresponding to the three protons on the aromatic ring. The proton ortho to the carbonyl group and meta to the nitro group would likely appear as a doublet. The proton ortho to the bromo group and meta to the carbonyl group would also be a doublet, and the proton ortho to both the bromo and nitro groups would appear as a doublet of doublets.

-

Ethyl Group:

-

A quartet around δ 3.0-3.2 ppm for the two methylene protons (-CH₂-), split by the adjacent methyl protons.

-

A triplet around δ 1.1-1.3 ppm for the three methyl protons (-CH₃), split by the adjacent methylene protons.

-

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 195-200 ppm.

-

Aromatic Carbons: Six signals in the range of δ 120-150 ppm. The carbons attached to the bromo and nitro groups will have characteristic chemical shifts.

-

Aliphatic Carbons: Two signals for the ethyl group, with the methylene carbon (-CH₂-) appearing around δ 30-35 ppm and the methyl carbon (-CH₃) around δ 8-12 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and nitro functional groups.

-

C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.

-

N-O Stretch (Nitro group): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-Br Stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Molecular Ion (M⁺): Peaks at m/z 257 and 259.

-

Key Fragmentation Patterns:

-

Loss of the ethyl group ([M-29]⁺) leading to peaks at m/z 228 and 230.

-

Formation of the acylium ion ([C₇H₃BrNO₂]⁺) through cleavage of the bond between the carbonyl carbon and the ethyl group.

-

Applications in Research and Drug Development

This compound is a valuable intermediate due to its trifunctional nature, which allows for a variety of subsequent chemical transformations.

Synthetic Utility

The presence of the bromo, nitro, and ketone functionalities on the aromatic ring allows for selective and sequential reactions, making it a versatile scaffold for building more complex molecules.

Caption: Potential Synthetic Transformations.

-

Cross-Coupling Reactions: The bromo substituent can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of various aryl, alkynyl, and amino groups.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized, for example, through diazotization or acylation.

-

Modification of the Ketone: The propanoyl group can undergo a wide range of reactions typical of ketones, including reduction to a secondary alcohol, conversion to an alkene via the Wittig reaction, or reductive amination to form a new amine.

Potential in Medicinal Chemistry

Substituted bromo-nitro-aromatic compounds are important pharmacophores and intermediates in the synthesis of various biologically active molecules. The functionalities present in this compound make it a promising starting material for the development of novel therapeutic agents. The bromo-phenyl moiety is a common feature in many approved drugs, and the nitro group can be a precursor to an amino group, which is prevalent in a vast number of pharmaceuticals. The ketone can be modified to introduce further diversity and to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically functionalized molecule with significant potential as a building block in organic synthesis. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. The presence of three distinct and reactive functional groups provides a platform for the generation of a diverse library of complex molecules for applications in drug discovery, materials science, and agrochemical research. Further investigation into its reactivity and the biological activity of its derivatives is warranted to fully exploit the potential of this versatile chemical intermediate.

References

-

PubChem. 1-(4-Bromo-3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound. [Link]

-

PubChem. 1-(3-Bromo-4-hydroxyphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

-

IJARSCT. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). [Link]

-

Brainly. Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. [Link]

-

SIELC Technologies. 1-(4-Bromo-3-nitrophenyl)ethan-1-one. [Link]

-

Gauth. Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. [Link]

-

ResearchGate. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF 1-(5-BROMO-2-HYDROXYPHENYL)-3-(4- BROMOPHENYL)-PROPANE-1,3-DIONE AND THEIR TRANSITION METAL COMPLEXES. [Link]

-

Stack Exchange. Organic Chemistry Aromatic synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 1-bromo-3-(4-phenylphenyl)benzene in Chemical Synthesis. [Link]

-

NIH. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. [Link]

-

Chegg. Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. [Link]

- Google Patents. Process for producing 1-bromo-4-phenylbutane.

Sources

An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-3-nitrophenyl)propan-1-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 1-(4-Bromo-3-nitrophenyl)propan-1-one, a key intermediate in pharmaceutical and fine chemical synthesis.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic strategies. We will delve into the mechanistic underpinnings of the selected reactions, provide a robust, step-by-step experimental protocol, and present the expected quantitative data. The guide emphasizes a rationale-driven approach to synthetic chemistry, ensuring both scientific rigor and practical applicability.

Introduction and Strategic Overview

This compound, with the chemical formula C9H8BrNO3 and CAS number 101860-83-7, is a substituted aromatic ketone.[6][7] Its structure, featuring a bromo and a nitro group on the phenyl ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations.

Two primary retrosynthetic pathways can be envisioned for the synthesis of this target molecule:

-

Pathway A: Friedel-Crafts Acylation. This approach involves the acylation of a pre-functionalized benzene ring, specifically 1-bromo-2-nitrobenzene, with propanoyl chloride.

-

Pathway B: Electrophilic Aromatic Nitration. This strategy entails the synthesis of an intermediate, 4-bromopropiophenone, followed by nitration to introduce the nitro group at the desired position.

A critical analysis of the electronic effects of the substituents on the aromatic ring is paramount in selecting the most efficient pathway. The nitro group is a powerful deactivating group and a meta-director, while the bromo group is also deactivating but directs incoming electrophiles to the ortho and para positions. Friedel-Crafts reactions are notoriously difficult on strongly deactivated rings, making Pathway A challenging.[8][9] Conversely, in Pathway B, the existing bromo and propanoyl groups can synergistically direct the incoming nitro group to the desired position. Therefore, this guide will focus on Pathway B as the more viable and efficient route.

Mechanistic Rationale and Pathway Selection

Challenges of Pathway A: Friedel-Crafts Acylation of 1-Bromo-2-nitrobenzene

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[10][11][12] It involves the generation of an acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[13][14]

However, the substrate in Pathway A, 1-bromo-2-nitrobenzene, is highly deactivated towards electrophilic attack due to the electron-withdrawing nature of both the bromo and, more significantly, the nitro group. The nitro group's strong deactivating effect makes the aromatic ring electron-poor and thus less susceptible to reaction with the electrophilic acylium ion.[8] This would likely result in very low yields or require harsh reaction conditions that could lead to undesirable side reactions.

Advantages of Pathway B: Nitration of 4-Bromopropiophenone

Pathway B commences with the synthesis of 4-bromopropiophenone, which is then subjected to nitration. This approach is more strategic due to the directing effects of the substituents in the intermediate. The bromine atom at the C4 position is an ortho-, para-director, while the propanoyl group at the C1 position is a meta-director.

During the nitration of 4-bromopropiophenone, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho to the bromine and meta to the propanoyl group. Both directing effects converge on the C3 and C5 positions. Due to steric hindrance from the adjacent propanoyl group, substitution at the C3 position is favored, leading to the desired product, this compound.

Experimental Protocols

This section provides a detailed, two-step experimental protocol for the synthesis of this compound via Pathway B.

Step 1: Synthesis of 4-Bromopropiophenone via Friedel-Crafts Acylation

This step involves the acylation of bromobenzene with propanoyl chloride using aluminum chloride as a catalyst.[15]

Materials and Reagents:

-

Bromobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension in an ice bath with stirring.

-

Slowly add propanoyl chloride (1.0 eq) to the suspension via the dropping funnel.

-

After the addition is complete, add bromobenzene (1.0 eq) dropwise to the reaction mixture.

-

Once the addition of bromobenzene is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromopropiophenone.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram of Experimental Workflow for Step 1:

Caption: Workflow for the synthesis of 4-bromopropiophenone.

Step 2: Nitration of 4-Bromopropiophenone

This step introduces the nitro group onto the 4-bromopropiophenone intermediate.

Materials and Reagents:

-

4-Bromopropiophenone

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5-10 eq) in an ice bath.

-

Slowly add 4-bromopropiophenone (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping it cold.

-

Add the cold nitrating mixture dropwise to the solution of 4-bromopropiophenone in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid precipitate, this compound, is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Diagram of Reaction Pathway B:

Sources

- 1. CN102260155A - Method for synthesizing p-bromo propiophenone - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 4'-Bromopropiophenone | 10342-83-3 [chemicalbook.com]

- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. echemi.com [echemi.com]

- 7. This compound | CAS#:101860-83-7 | Chemsrc [chemsrc.com]

- 8. quora.com [quora.com]

- 9. gauthmath.com [gauthmath.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. savemyexams.com [savemyexams.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physical and Chemical Characteristics of 1-(4-Bromo-3-nitrophenyl)propan-1-one

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-3-nitrophenyl)propan-1-one, also known as 4-Bromo-3-nitropropiophenone, is a substituted aromatic ketone of significant interest in synthetic organic chemistry. Its multifunctional structure, featuring a ketone carbonyl, a nitro group, and a bromine atom on a phenyl ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, offering field-proven insights into its reactivity and spectroscopic profile to support its application in research and development, particularly in medicinal chemistry and materials science.

Section 1: Molecular Structure and Identification

The unique reactivity and physical characteristics of this compound are a direct consequence of its molecular architecture. The propanoyl group, the nitro group, and the bromine atom are arranged on the benzene ring in a specific orientation that dictates the molecule's electronic and steric properties.

Figure 1: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 101860-83-7 | [1][2][3][4] |

| Molecular Formula | C₉H₈BrNO₃ | [1][2] |

| Molecular Weight | 258.07 g/mol | [1][2] |

| Synonyms | 4-Bromo-3-nitropropiophenone |[1] |

Section 2: Physical Properties

The physical state and solubility of a compound are critical parameters for its handling, storage, and application in chemical reactions. The properties of this compound are consistent with a substituted aromatic ketone of its molecular weight.

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 76 °C (in Acetic Acid) | [1] |

| Boiling Point | 291.2 °C at 760 mmHg | [1] |

| Density | 1.559 g/cm³ | [1] |

| Flash Point | 129.9 °C | [1] |

| Vapor Pressure | 0.00197 mmHg at 25°C | [1] |

| Refractive Index | 1.58 | [1] |

| Appearance | White to pale yellow powder (inferred from similar compounds) | [5] |

| XLogP3 | 2.6 |[1] |

Solubility Profile: Based on its structure, this compound is expected to be sparingly soluble in water but should exhibit good solubility in common polar organic solvents such as acetone, ethyl acetate, dichloromethane, and tetrahydrofuran (THF). The presence of the polar nitro and ketone functionalities, combined with the nonpolar aromatic ring, dictates this solubility behavior.

Section 3: Chemical Reactivity and Synthetic Profile

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The electronic interplay between the electron-withdrawing nitro and propanoyl groups significantly influences the chemistry of the entire molecule.

Figure 2: Key reactive sites of the molecule.

-

The Carbonyl Group (Ketone): The ketone functionality is a primary site for nucleophilic addition reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). It is also susceptible to reactions with Grignard reagents or organolithium compounds to form tertiary alcohols.

-

The Aromatic Ring and C-Br Bond: The benzene ring is heavily deactivated by two potent electron-withdrawing groups: the nitro group (-NO₂) and the propanoyl group (-COCH₂CH₃). This deactivation makes electrophilic aromatic substitution (e.g., further nitration or halogenation) extremely difficult. However, this electronic arrangement makes the compound a prime candidate for Nucleophilic Aromatic Substitution (SₙAr) . The nitro group, being ortho to the bromine atom, strongly stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the displacement of the bromide ion by strong nucleophiles.

-

The Nitro Group: The nitro group can be readily reduced to an amine (aniline derivative) using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl). This transformation is fundamental for building more complex structures, as the resulting amino group can be further functionalized.

-

The α-Carbon: The methylene (-CH₂) protons adjacent to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in a range of reactions, including alkylations and aldol condensations, allowing for elaboration of the propanoyl side chain.

Synthetic Considerations: A plausible synthetic route to this compound involves the Friedel-Crafts acylation of 1-bromo-2-nitrobenzene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, the deactivated nature of the starting material would likely require harsh reaction conditions. An alternative strategy could be the nitration of 1-(4-bromophenyl)propan-1-one. The bromo and acyl groups would direct the incoming nitro group to the position ortho to the bromine and meta to the acyl group.[6][7]

Section 4: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the compound. The following is a predictive analysis based on established principles of spectroscopy.

Sources

- 1. echemi.com [echemi.com]

- 2. rdchemicals.com [rdchemicals.com]

- 3. 101860-83-7 Cas No. | 1-(4-Bromo-3-nitrophenyl)-1-propanone | Matrix Scientific [matrixscientific.com]

- 4. This compound | CAS#:101860-83-7 | Chemsrc [chemsrc.com]

- 5. 1-(4-Bromo-3-nitrophenyl)ethan-1-one | C8H6BrNO3 | CID 87737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. brainly.com [brainly.com]

1-(4-Bromo-3-nitrophenyl)propan-1-one molecular structure and formula.

An In-Depth Technical Guide to 1-(4-Bromo-3-nitrophenyl)propan-1-one

Introduction

This compound is a substituted aromatic ketone that serves as a valuable building block in organic synthesis. Its trifunctional nature—possessing a reactive ketone group, a modifiable aromatic ring, and strategically placed bromo and nitro substituents—makes it a versatile intermediate for the development of more complex molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthetic route, and essential characterization data, tailored for researchers and professionals in chemical synthesis and drug development.

Molecular Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and associated physical constants. These data are critical for its application in experimental settings, ensuring accurate stoichiometry, predicting its behavior in different solvent systems, and establishing its purity.

The structure consists of a propane-1-one chain attached to a benzene ring. The ring is substituted at the C4 position with a bromine atom and at the C3 position with a nitro group.

Caption: Molecular Structure of this compound

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 101860-83-7 | [1][2] |

| Molecular Formula | C₉H₈BrNO₃ | [1] |

| Molecular Weight | 258.07 g/mol | [1] |

| Appearance | Light yellow powder/solid (predicted) | [3] |

| Melting Point | 76 °C | [1] |

| Boiling Point | 291.2 °C at 760 mmHg | [1] |

| Density | 1.559 g/cm³ | [1] |

| Flash Point | 129.9 °C |[1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation reaction. The choice of starting material is critical for achieving the desired regiochemistry. Starting with 1-bromo-2-nitrobenzene allows for the introduction of the propanoyl group at the correct position.

Mechanistic Rationale: In electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming electrophile.

-

Nitro Group (-NO₂): A strong deactivating group and a meta-director.

-

Bromo Group (-Br): A deactivating group but an ortho-, para-director.

When both are present, they direct the incoming electrophile to the position that is meta to the nitro group and para to the bromo group. This leads to the desired C1 acylation, yielding the target molecule. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the propanoyl chloride to form a highly reactive acylium ion.

Caption: Synthetic Workflow for this compound

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Add propanoyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

Substrate Addition: Dissolve 1-bromo-2-nitrobenzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a complete picture of the molecular structure.

Caption: Workflow for Product Purification and Characterization

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic Protons (3H): Three distinct signals in the δ 7.5-8.5 ppm range, showing complex splitting patterns (doublets, doublet of doublets) due to ortho and meta coupling. - Methylene Protons (-CH₂-) (2H): A quartet around δ 3.0-3.2 ppm, split by the adjacent methyl group. - Methyl Protons (-CH₃) (3H): A triplet around δ 1.1-1.3 ppm, split by the adjacent methylene group. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the δ 195-200 ppm region. - Aromatic Carbons (6C): Six distinct signals between δ 120-150 ppm. The carbons attached to the bromo and nitro groups will be identifiable. - Aliphatic Carbons (2C): Two signals for the -CH₂- and -CH₃ groups, typically below δ 40 ppm. |

| FT-IR (cm⁻¹) | - C=O Stretch (Ketone): Strong absorption band around 1690-1710 cm⁻¹. - N-O Asymmetric Stretch: Strong band around 1520-1550 cm⁻¹. - N-O Symmetric Stretch: Strong band around 1340-1370 cm⁻¹. - Aromatic C=C Stretches: Medium bands in the 1450-1600 cm⁻¹ region. - C-Br Stretch: Weak to medium band in the 500-650 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A pair of peaks corresponding to the molecular weight, showing a characteristic M+ and M+2 pattern with an approximate 1:1 intensity ratio, due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar nitro- and bromo-aromatic compounds can be used to establish safe handling protocols.[3][4][5] The compound should be handled with care, assuming it possesses significant toxicity.

Table 3: GHS Hazard Information (Extrapolated)

| Hazard Class | Precautionary Statement |

|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | Causes serious eye irritation. |

| Specific Target Organ Toxicity | May cause respiratory irritation. |

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3] Eyewash stations and safety showers must be readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]

-

Skin Protection: Wear nitrile gloves and a lab coat. Avoid all skin contact.

-

Respiratory Protection: If working outside a fume hood or if dust formation is significant, a NIOSH-approved respirator is necessary.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

Applications in Research and Drug Development

This compound is not an end-product but a versatile intermediate. Its functional groups are entry points for a variety of chemical transformations:

-

Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions.

-

Nitro Group Reduction: The nitro group can be reduced to an amine (-NH₂), a key functional group in pharmaceuticals that allows for amide bond formation, diazotization, and other nucleophilic reactions.

-

Suzuki/Heck Coupling: The bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds to build more complex molecular scaffolds.

-

Scaffold for Heterocycles: The compound can serve as a precursor for synthesizing various heterocyclic compounds, which are prevalent in medicinal chemistry.

The combination of these features makes it a valuable starting material for creating libraries of novel compounds for screening in drug discovery programs, particularly in areas where substituted aromatic cores are of interest.

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in organic synthesis. Its molecular structure has been detailed, and a reliable synthetic route via Friedel-Crafts acylation has been presented with clear mechanistic justification. The outlined characterization methods provide a robust framework for structural verification and quality control. By adhering to the stringent safety protocols derived from analogous compounds, researchers can safely leverage this molecule's synthetic versatility to advance projects in medicinal chemistry, materials science, and broader drug development efforts.

References

- Echemi. (n.d.). 1-(4-Bromo-3-nitrophenyl)-1-propanone | 101860-83-7.

- Chemsrc. (n.d.). This compound | CAS#:101860-83-7.

- PubChem. (n.d.). 1-Bromo-3-(4-bromo-3-nitrophenyl)propan-2-one | C9H7Br2NO3.

- NIST. (n.d.). 1-Propanone, 1-(4-bromophenyl)-. In NIST Chemistry WebBook.

- PubChem. (n.d.). 1-(4-Bromo-3-nitrophenyl)ethan-1-one | C8H6BrNO3.

- Thermo Fisher Scientific. (2014). Safety Data Sheet: 1-Bromo-4-nitrobenzene.

- Fisher Scientific. (2009). Safety Data Sheet: 4-Bromo-3-nitroaniline.

- CDN Isotopes. (n.d.). Safety Data Sheet: 1-Bromo-4-nitrobenzene.

- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Bromo-3-phenylpropane.

- ChemSynthesis. (n.d.). 1-(4-nitrophenyl)-3-phenyl-1-propanone.

- BLDpharm. (n.d.). 18640-58-9 | 1-(4-Bromo-3-nitrophenyl)ethanone.

- SIELC Technologies. (2018). 1-(4-Bromo-3-nitrophenyl)ethan-1-one.

- Echemi. (n.d.). 1-(4-CHLORO-3-NITROPHENYL)PROPAN-1-ONE Safety Data Sheets.

- Gauth. (n.d.). Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene.

- Brainly. (2022). Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | CAS#:101860-83-7 | Chemsrc [chemsrc.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. echemi.com [echemi.com]

- 7. 18640-58-9|1-(4-Bromo-3-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]

Safety, handling, and MSDS for 1-(4-Bromo-3-nitrophenyl)propan-1-one.

An In-depth Technical Guide to the Safe Handling of 1-(4-Bromo-3-nitrophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes for qualified professionals. A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS No. 101860-83-7) is not publicly available in the provided search results. The following guidance is synthesized from the known chemical and physical properties of this compound and safety data from structurally analogous chemicals. It is imperative that users conduct their own thorough risk assessment before handling this substance.

Introduction

This compound is a chemical intermediate likely utilized in organic synthesis, particularly in the development of pharmaceutical compounds. Its molecular structure, featuring a brominated and nitrated phenyl ring attached to a propanone chain, suggests potential biological activity and, consequently, requires careful handling to mitigate health and safety risks. This guide provides a detailed overview of the known properties and inferred safety protocols for this compound, grounded in established principles of chemical hygiene and data from related substances.

Chemical and Physical Properties

A clear understanding of a substance's physical properties is foundational to its safe handling and storage. For instance, a low flash point necessitates stringent control of ignition sources, while a high vapor pressure at room temperature indicates a greater inhalation risk.

| Property | Value | Source |

| CAS Number | 101860-83-7 | Echemi[1] |

| Molecular Formula | C9H8BrNO3 | Echemi[1] |

| Molecular Weight | 258.07 g/mol | Echemi[1] |

| Melting Point | 76 °C | Echemi[1] |

| Boiling Point | 291.2 °C at 760 mmHg | Echemi, Chemsrc[1][2] |

| Flash Point | 129.9 °C | Echemi, Chemsrc[1][2] |

| Density | 1.559 g/cm³ | Echemi, Chemsrc[1][2] |

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not available, the hazards can be inferred from its chemical structure and data on similar compounds. The presence of a nitro group and a bromine atom on an aromatic ring are key indicators of potential toxicity.

Inferred Potential Hazards:

-

Harmful if Swallowed: Similar aromatic ketones and nitro compounds are known to be harmful if ingested.[3][4]

-

Skin and Eye Irritation: Aromatic ketones can cause skin and eye irritation upon contact.[4][5]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[4][6]

-

Toxicity through Skin Absorption: Some brominated and nitrated compounds can be toxic upon skin contact.[3]

-

Potential for Organ Damage with Prolonged Exposure: Chronic exposure to related nitroaromatic compounds has been associated with organ damage.[3][4]

A comprehensive risk assessment should be performed before any work with this compound commences. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for handling potentially hazardous chemicals.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Chemical Fume Hood: All handling of this compound, including weighing and transfers, should be conducted in a certified chemical fume hood to control the inhalation of dust or vapors.[7][8][9]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[3][4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.[10][11]

-

Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory. In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[8][12][13]

-

Skin Protection:

-

Respiratory Protection: For routine operations within a functional chemical fume hood, respiratory protection may not be necessary. However, if engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][8][12]

Caption: Workflow for the safe handling of chemical intermediates.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring environmental protection.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[14]

-

Keep away from incompatible materials such as strong oxidizing agents.[15]

-

The storage area should be clearly marked, and access should be restricted to authorized personnel.[3]

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Waste should be collected in designated, properly labeled, and sealed containers.[9]

-

Do not dispose of this chemical down the drain or into the environment.[3]

Emergency Procedures

Preparedness for emergencies is a key component of laboratory safety.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][16]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][12][15]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[12]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust or vapors and prevent contact with skin and eyes. Wear appropriate personal protective equipment.[16][17]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]

-

Methods for Cleaning Up: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal.[3]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[12][14]

-

Specific Hazards: The combustion of this compound may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[12][14][16]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | CAS#:101860-83-7 | Chemsrc [chemsrc.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.nl [fishersci.nl]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. epa.gov [epa.gov]

- 12. echemi.com [echemi.com]

- 13. echemi.com [echemi.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. echemi.com [echemi.com]

A Comprehensive Technical Guide on the Potential Research Applications of 1-(4-Bromo-3-nitrophenyl)propan-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(4-Bromo-3-nitrophenyl)propan-1-one, with the chemical formula C9H8BrNO3 and CAS number 101860-83-7, is a halogenated nitroaromatic ketone that, while not extensively studied, presents a compelling scaffold for significant research and development.[1][2] Its molecular architecture, featuring a reactive bromonitrophenyl ring and a propanone side chain, suggests a multitude of applications in medicinal chemistry, synthetic chemistry, and materials science. This guide provides an in-depth analysis of these potential applications, grounded in the established chemistry of its constituent functional groups. We will explore its promise as a versatile building block for novel therapeutic agents, a key intermediate for complex organic syntheses, and a precursor for functional materials. This document aims to serve as a foundational resource, complete with detailed experimental considerations and workflow visualizations, to empower researchers to unlock the full potential of this intriguing molecule.

Introduction: The Strategic Value of a Multifunctional Chemical Scaffold

The scientific importance of this compound lies in the strategic arrangement of its functional groups. The presence of a bromine atom and a nitro group on the phenyl ring creates an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution. The ketone functionality of the propanone side chain offers a reactive site for a variety of chemical transformations. This unique combination of features makes it a highly versatile intermediate for the synthesis of a wide range of more complex molecules with potential biological activity or material properties.

This guide will provide a forward-looking perspective on the utility of this compound by drawing parallels with structurally similar and well-studied compounds. Our goal is to furnish the scientific community with a comprehensive technical resource that not only outlines the potential of this molecule but also provides practical guidance for its exploration.

Potential Avenues for Research and Application

The unique chemical attributes of this compound suggest its utility across several scientific domains.

Medicinal Chemistry: A Foundation for Novel Drug Discovery

The bromonitrophenyl moiety is a key pharmacophore in numerous biologically active compounds. The nitro group, in particular, is a well-established component of various drugs and is often associated with antimicrobial and anticancer properties.[3][4] Nitroaromatic compounds can act as prodrugs, undergoing bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to generate cytotoxic reactive nitrogen species.[3][5]

-

Antimicrobial Agents: The nitroaromatic scaffold is a known feature in antibacterial and antiprotozoal drugs.[3] The electron-withdrawing nature of the nitro group is crucial for the mechanism of action, which often involves the generation of radical species that damage cellular components.[3] The bromo substituent can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability.

-

Anticancer Therapeutics: Several studies have highlighted the potential of nitroaromatic compounds as anticancer agents.[4][6] Their ability to be selectively activated in the hypoxic microenvironment of tumors makes them attractive candidates for targeted cancer therapy.[5] The ketone functionality could be modified to improve selectivity for specific cancer-related enzymes.

-

Kinase Inhibitors: The substituted phenyl ring can serve as a scaffold for the design of kinase inhibitors, which are a major class of cancer drugs. By modifying the substituents on the ring and the side chain, it may be possible to develop potent and selective inhibitors of specific kinases involved in cell signaling pathways.

Organic Synthesis: A Versatile Intermediate for Complex Molecule Construction

The reactivity of the functional groups in this compound makes it a valuable starting material for the synthesis of a diverse array of organic compounds.[7][8]

-

Heterocyclic Synthesis: α-Haloketones are well-established precursors for the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles.[8] The ketone and the adjacent carbon bearing the bromine can react with a variety of dinucleophiles to form five- and six-membered rings, which are common motifs in pharmaceuticals.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, due to the presence of the nitro group, facilitates the displacement of the bromine atom by nucleophiles. This allows for the introduction of a wide range of functional groups at this position, including amines, ethers, and thioethers.

-

Cross-Coupling Reactions: The aryl bromide functionality can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Side-Chain Modifications: The ketone group can be readily transformed into other functional groups. For example, it can be reduced to a secondary alcohol, which can be further functionalized, or it can undergo reactions at the α-carbon.

Materials Science: A Building Block for Novel Functional Materials

The rigid and polarizable nature of the bromonitrophenyl core suggests its potential application in the development of advanced materials.

-

Nonlinear Optical (NLO) Materials: The combination of an electron-withdrawing nitro group and a polarizable aromatic system can lead to significant second-order NLO properties. Further functionalization to create a "push-pull" system could enhance these properties, making the resulting materials useful for applications in optoelectronics.

-

Liquid Crystals: The rod-like shape and polarity of molecules derived from this scaffold could lead to the formation of liquid crystalline phases. By tuning the length and nature of the side chains, it may be possible to design liquid crystals with specific mesophase behaviors and electro-optical properties.

Proposed Experimental Protocols

The following protocols are based on established synthetic methodologies for similar compounds and provide a starting point for the synthesis and functionalization of this compound.

Synthesis of this compound

A plausible two-step synthesis starting from benzene is outlined below.[9][10]

Step 1: Nitration of Bromobenzene

-

To a stirred solution of bromobenzene in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-bromo-4-nitrobenzene.

Causality: The nitration of bromobenzene is an electrophilic aromatic substitution reaction. The bromine atom is an ortho-, para-director, leading to the formation of the desired 1-bromo-4-nitrobenzene as the major product.

Step 2: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane) at 0 °C, add propanoyl chloride.

-

Slowly add a solution of 1-bromo-4-nitrobenzene in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Causality: The Friedel-Crafts acylation introduces the propanoyl group onto the aromatic ring. The nitro group is a meta-director, and the bromine is an ortho-, para-director. In this case, acylation is expected to occur at the position ortho to the bromine and meta to the nitro group.

Characterization Data

The synthesized compound should be thoroughly characterized using standard analytical techniques.

Table 1: Expected Analytical Data for this compound

| Technique | Expected Data |

| Molecular Formula | C9H8BrNO3[1] |

| Molecular Weight | 258.07 g/mol [1] |

| Appearance | Expected to be a solid at room temperature |

| 1H NMR (CDCl3) | Aromatic protons in the range of δ 7.5-8.5 ppm, a quartet for the -CH2- group around δ 3.0-3.3 ppm, and a triplet for the -CH3 group around δ 1.1-1.3 ppm. |

| 13C NMR (CDCl3) | Carbonyl carbon around δ 195-200 ppm, aromatic carbons in the range of δ 120-150 ppm, methylene carbon around δ 30-35 ppm, and methyl carbon around δ 8-12 ppm. |

| IR (KBr) | Characteristic absorption bands for the carbonyl group (C=O) around 1690-1710 cm-1 and for the nitro group (NO2) around 1520-1560 cm-1 (asymmetric stretch) and 1345-1385 cm-1 (symmetric stretch). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the presence of one bromine atom. |

Visualizing Synthetic and Application Pathways

Visual representations can aid in understanding the synthetic utility and potential applications of this molecule.

Synthetic and Functionalization Workflow

Caption: A potential synthetic route to this compound and subsequent functionalization pathways.

Interdisciplinary Research Applications

Caption: Overview of the potential interdisciplinary research applications of this compound.

Conclusion and Future Directions

This compound is a molecule with considerable untapped research potential. Its unique combination of a reactive halogenated and nitrated aromatic ring with a modifiable ketone side chain positions it as a valuable tool for chemists and pharmacologists. This guide has outlined a scientifically grounded rationale for its exploration in medicinal chemistry, organic synthesis, and materials science. Future research should focus on developing efficient and scalable synthetic routes to this compound and its derivatives, followed by systematic evaluation of their biological activities and material properties. The insights gained from such studies could lead to the discovery of novel drugs, the development of innovative synthetic methodologies, and the creation of new functional materials. The scientific community is encouraged to build upon the foundational information presented here to unlock the full potential of this promising chemical entity.

References

- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009-5079.

- de Souza, M. V. N. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1539-1565.

-

Wikipedia. (2023, October 28). Ketone halogenation. Retrieved from [Link]

-

Wikipedia. (2023, November 28). α-Halo ketone. Retrieved from [Link]

- MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(15), 3583.

- National Center for Biotechnology Information. (2013). Synthesis of γ-halogenated ketones via the Ce(IV)-mediated oxidative coupling of cyclobutanols and inorganic halides. Beilstein Journal of Organic Chemistry, 9, 1646–1651.

- MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals.

- SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

- PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216.

-

National Center for Biotechnology Information. (n.d.). 1-(4-Bromo-3-nitrophenyl)ethan-1-one. PubChem Compound Database. Retrieved from [Link]

- National Center for Biotechnology Information. (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 76(2), 229–257.

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-3-(4-bromo-3-nitrophenyl)propan-2-one. PubChem Compound Database. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-(4-nitrophenyl)-3-phenyl-1-propanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Propanone, 2,3-dibromo-3-(4-nitrophenyl)-1-phenyl-. PubChem Compound Database. Retrieved from [Link]

-

Gauth. (n.d.). Devise a 2‑step synthesis of 1‑(3‑nitrophenyl)propan‑1‑one from benzene. Retrieved from [Link]

-

Brainly. (2022, February 24). Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | CAS#:101860-83-7 | Chemsrc [chemsrc.com]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. svedbergopen.com [svedbergopen.com]

- 6. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 9. gauthmath.com [gauthmath.com]

- 10. brainly.com [brainly.com]

An In-Depth Technical Guide to the Reactivity and Stability of 1-(4-Bromo-3-nitrophenyl)propan-1-one

Introduction

1-(4-Bromo-3-nitrophenyl)propan-1-one is a substituted aromatic ketone of significant interest to researchers and scientists in the field of drug development and organic synthesis. Its multifaceted chemical architecture, featuring a propanone moiety, a bromine atom, and a nitro group on a phenyl ring, presents a unique landscape of reactivity and offers a versatile scaffold for the synthesis of more complex molecules. The strategic placement of these functional groups dictates the molecule's electronic properties and, consequently, its behavior in chemical transformations. This guide provides a comprehensive exploration of the reactivity and stability of this compound, offering insights into its chemical behavior and practical guidance for its application in a research setting.

Molecular Structure and Physicochemical Properties

The foundational step to understanding the reactivity of this compound is a thorough analysis of its molecular structure and inherent physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 101860-83-7 | [1] |

| Molecular Formula | C₉H₈BrNO₃ | [1] |

| Molecular Weight | 258.07 g/mol | [1] |

| Melting Point | 76 °C | [1] |

| Boiling Point | 291.2 °C at 760 mmHg | [1] |

| Density | 1.559 g/cm³ | [1] |

The presence of a carbonyl group, a nitro group, and a bromine atom imparts a significant degree of polarity to the molecule. The electron-withdrawing nature of the nitro and carbonyl groups renders the aromatic ring electron-deficient, a key factor governing its reactivity in substitution reactions.

Reactivity Analysis

The chemical behavior of this compound is a composite of the reactivities of its individual functional groups, influenced by their interplay within the molecular framework.

Reactivity of the Propanone Group

The propanone moiety is a focal point for nucleophilic attack and reactions involving the α-carbon.

The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. However, the reactivity of this aryl ketone is generally lower than that of aliphatic ketones due to the electron-donating resonance effect of the phenyl ring, which partially mitigates the electrophilicity of the carbonyl carbon.[2]

Experimental Protocol: Sodium Borohydride Reduction

A standard method to probe the reactivity of the carbonyl group is its reduction to a secondary alcohol.

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask at 0 °C.

-

Slowly add sodium borohydride (NaBH₄) (1.1 eq) in portions, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 1-(4-bromo-3-nitrophenyl)propan-1-ol by column chromatography.

The causality behind this choice of reagent lies in the chemoselectivity of NaBH₄, which is a mild reducing agent capable of reducing ketones without affecting the nitro group or the aryl bromide.[1][3]

The α-protons of the propanone group are acidic and can be removed by a base to form an enolate, or an enol can be formed under acidic conditions. This intermediate can then react with electrophiles, such as halogens.

Mechanism of α-Bromination under Acidic Conditions Under acidic conditions, the reaction proceeds through an enol intermediate. The electron-rich double bond of the enol attacks a bromine molecule.

Caption: Figure 1: Mechanism of α-Bromination of a Ketone in Acid.

Reactivity of the Aromatic Ring

The substitution pattern on the phenyl ring dictates its susceptibility to both electrophilic and nucleophilic attack.

The propanoyl and nitro groups are strong deactivating and meta-directing groups for electrophilic aromatic substitution due to their electron-withdrawing nature.[4][5] The bromine atom is a deactivating but ortho-, para-directing group. The combined effect of these substituents makes the aromatic ring of this compound highly deactivated towards EAS. Any potential electrophilic attack would be directed to the position ortho to the bromine and meta to the nitro and propanoyl groups (C-5 position), though harsh reaction conditions would be required.

Caption: Figure 2: Directing effects in electrophilic aromatic substitution.

The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr).[6][7] The nitro group can stabilize the negative charge of the Meisenheimer complex intermediate through resonance, which is a key requirement for this reaction pathway.[8][9] The bromine atom serves as a good leaving group.

Experimental Protocol: Substitution of Bromine with a Nucleophile

-

Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add the desired nucleophile (e.g., sodium methoxide, 1.2 eq) at room temperature.

-

Heat the reaction mixture if necessary and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

The choice of a polar aprotic solvent is crucial as it solvates the cation of the nucleophilic salt, thereby increasing the reactivity of the nucleophile.

Caption: Figure 3: Generalized SNAr mechanism.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can be selectively reduced to an amine.

The reduction of the nitro group to an amine is a common and important transformation. Several reagents can achieve this selectively in the presence of a ketone and an aryl halide.

Experimental Protocol: Reduction with Tin(II) Chloride

-

Suspend this compound (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid.

-

Heat the mixture at reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting 1-(3-amino-4-bromophenyl)propan-1-one by column chromatography.

The use of SnCl₂/HCl is a classic and effective method for the selective reduction of aromatic nitro groups, which typically does not affect aryl halides or ketones under these conditions.[1]

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in synthetic protocols.

Thermal Stability

Aromatic nitro compounds are known to be energetic materials and can decompose exothermically at elevated temperatures.[10][11] While this compound is not classified as an explosive, it should be handled with care at high temperatures. It is recommended to avoid prolonged heating at temperatures approaching its boiling point. The presence of impurities can lower the decomposition temperature of nitro compounds.[10]

Chemical Stability

-

Acidic Conditions: The molecule is generally stable in acidic conditions. The ketone can undergo enolization, and the nitro group is stable. Strong, hot acids could potentially lead to hydrolysis or other degradation pathways over extended periods.

-

Basic Conditions: The compound is susceptible to degradation under strong basic conditions. The α-protons of the ketone are acidic and can be deprotonated, potentially leading to aldol-type condensation reactions or other side reactions.[12] Furthermore, strong bases can act as nucleophiles in SNAr reactions, displacing the bromide.

-

Photolytic Stability: Aromatic nitro compounds can be sensitive to ultraviolet light, which can promote radical reactions or decomposition. It is advisable to store the compound in a dark, cool, and dry place.

Conclusion

This compound is a molecule with a rich and predictable reactivity profile. The interplay of its functional groups—the nucleophilic addition and α-functionalization potential of the ketone, the deactivation of the aromatic ring towards electrophilic attack, the pronounced susceptibility to nucleophilic aromatic substitution, and the selective reducibility of the nitro group—makes it a valuable building block in organic synthesis. A thorough understanding of its reactivity and stability, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory. By carefully selecting reaction conditions, researchers can harness the specific reactivity of each functional group to achieve desired synthetic outcomes.

References

-

PubChem. (n.d.). 1-(4-Bromo-3-nitrophenyl)ethan-1-one. Retrieved from [Link]

-

Quora. (2018). Why is aryl-aldehyde more reactive towards a nucleophilic addition than aliphatic ketones?. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

ResearchGate. (2014). Which reagent can reduce a nitro group to a primary amine but not reduce ketones?. Retrieved from [Link]

-

Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

National Institutes of Health. (2020). Nucleophilic Addition of Benzylboronates to Activated Ketones. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]

-

Study.com. (n.d.). The Nucleophilic Addition Reactions of Aldehydes & Ketones. Retrieved from [Link]

-

National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

-

ACS Publications. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

-

YouTube. (2015). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Retrieved from [Link]

-

ChemRxiv. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. Retrieved from [Link]

-

ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

-

ScienceDirect. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from [Link]

-

ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

-

YouTube. (2019). alpha-halogenation of ketone under acidic and basic conditions. Retrieved from [Link]

-

Quora. (2018). What is the nature of ketones? Are they acidic or basic?. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. quora.com [quora.com]

The Solubility Profile of 1-(4-Bromo-3-nitrophenyl)propan-1-one: A Technical Guide for Researchers

Introduction

1-(4-Bromo-3-nitrophenyl)propan-1-one is a substituted aromatic ketone of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate and a scaffold for novel molecular entities necessitates a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that dictates its handling, formulation, and bioavailability. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents. We will delve into the theoretical underpinnings of its solubility, present predicted quantitative data, and provide a detailed experimental protocol for its determination.

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible.[1][2] this compound possesses a variety of functional groups that contribute to its overall polarity and potential for intermolecular interactions:

-

Aromatic Ring: The benzene ring is inherently nonpolar and contributes to the molecule's lipophilicity.

-

Bromo and Nitro Groups: These electron-withdrawing groups introduce significant polarity to the aromatic ring. The nitro group, in particular, is a strong hydrogen bond acceptor.

-

Propan-1-one Chain: The ketone functional group contains a polar carbonyl (C=O) bond, which can act as a hydrogen bond acceptor. The short alkyl chain has a minor nonpolar character.

The interplay of these functional groups results in a molecule with a moderate to high degree of polarity. Therefore, it is expected to exhibit greater solubility in polar solvents.

Predicted Solubility of this compound